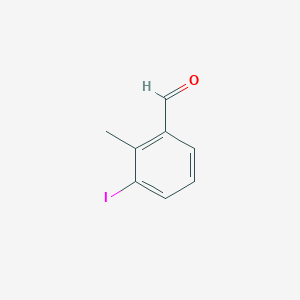

3-Iodo-2-methylbenzaldehyde

Description

Strategic Importance of 3-Iodo-2-methylbenzaldehyde as a Versatile Synthetic Intermediate

This compound (CAS Number: 848444-83-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₇IO. chemicalbook.combiosynth.com Its structure, featuring an iodine atom at the 3-position and a methyl group at the 2-position of the benzaldehyde (B42025) scaffold, makes it a strategically important intermediate in organic synthesis. chemicalbook.com The iodine atom, being an excellent leaving group, makes the compound particularly suitable for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecular architectures.

The aldehyde functional group provides a reactive site for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions with amines to form imines or Schiff bases. smolecule.com The presence of the methyl group ortho to the aldehyde can introduce steric effects that influence the regioselectivity of certain reactions. This unique combination of functional groups and their specific arrangement on the aromatic ring allows for a high degree of control in synthetic pathways, making this compound a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com The synthesis of this compound can be achieved from (3-Iodo-2-methylphenyl)methanol (B1339186) through an oxidation reaction. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 848444-83-7 |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 246.05 g/mol |

| SMILES | CC1=C(C=CC=C1I)C=O |

Overview of Relevant Related Systems and Their Synthetic Precursors

The synthetic utility of this compound can be understood in the broader context of related halogenated benzaldehyde systems. The position and nature of the halogen and other substituents on the benzaldehyde ring significantly impact the compound's reactivity and potential applications.

For instance, o-iodobenzaldehyde and its derivatives are important precursors in the synthesis of antitumor compounds like benzothiophenes. google.com However, the direct ortho-iodination of benzaldehyde is challenging due to the weak directing ability of the aldehyde group and its sensitivity to oxidants. google.com

Another related compound is 2-hydroxy-3-iodo-5-methylbenzaldehyde. The presence of a hydroxyl group in addition to the iodo and aldehyde functionalities provides further reaction possibilities, such as electrophilic aromatic substitution and reactions involving the phenolic hydroxyl group. smolecule.com The synthesis of such compounds often involves the direct iodination of the corresponding hydroxybenzaldehyde precursor. smolecule.com

The precursor for this compound is (3-Iodo-2-methylphenyl)methanol. chemicalbook.com The synthesis of its corresponding carboxylic acid, 3-Iodo-2-methylbenzoic acid, can be achieved from o-Toluic acid. chemicalbook.com The study of these related systems and their synthetic pathways provides valuable insights into the strategic design and synthesis of complex organic molecules.

Interactive Data Table: Comparison of Related Halogenated Benzaldehydes

| Compound | Key Structural Features | Common Synthetic Precursors |

| This compound | Iodine at C3, Methyl at C2 | (3-Iodo-2-methylphenyl)methanol |

| o-Iodobenzaldehyde | Iodine at C2 | Substituted anilines (via diazotization) |

| 2-Hydroxy-3-iodo-5-methylbenzaldehyde | Hydroxyl at C2, Iodine at C3, Methyl at C5 | 2-Hydroxy-5-methylbenzaldehyde |

| p-Chlorobenzaldehyde | Chlorine at C4 | p-Tolualdehyde |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGFLJRDRKUCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Approaches for 3 Iodo 2 Methylbenzaldehyde

Direct Synthesis Strategies

Direct synthesis strategies offer efficient routes to 3-Iodo-2-methylbenzaldehyde, primarily through the functionalization of precursor molecules like the corresponding alcohol or the parent benzaldehyde (B42025). These methods are designed to maximize yield and selectivity while minimizing synthetic steps.

Oxidative Transformations of Corresponding Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding precursor, (3-iodo-2-methylphenyl)methanol (B1339186), can be oxidized using a variety of modern catalytic systems. These are broadly categorized into metal-catalyzed and metal-free approaches.

A wide array of transition metal-based catalysts have been developed for the selective oxidation of benzylic alcohols. These systems often utilize molecular oxygen or peroxides as the terminal oxidant, offering greener and more efficient alternatives to stoichiometric chromium or manganese reagents. While specific studies on the oxidation of (3-iodo-2-methylphenyl)methanol are not extensively detailed in the literature, the principles derived from the oxidation of other substituted benzyl (B1604629) alcohols are directly applicable.

Catalysts based on palladium, copper, gold, and cobalt have shown high efficacy. For instance, palladium nanoparticles supported on various materials can catalyze the aerobic oxidation of benzyl alcohols with high selectivity for the aldehyde product, preventing over-oxidation to the carboxylic acid. researchgate.netnih.gov Similarly, copper complexes, often used in conjunction with radicals like TEMPO, are effective for the aerobic oxidation of a range of substituted benzyl alcohols. researchgate.net Gold-palladium bimetallic nanoclusters have also been identified as highly efficient catalysts for the selective oxidation of benzyl alcohol under mild, solvent-free conditions. mdpi.com Single-atom cobalt catalysts supported on nitrogen-doped carbon have demonstrated exceptional performance, achieving high conversion and nearly perfect selectivity for benzaldehyde in aerobic oxidations. rsc.org

The choice of metal catalyst, support, and reaction conditions can be tailored to accommodate the specific electronic and steric properties of the iodinated substrate.

Table 1: Representative Metal-Catalyzed Systems for Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd-Zn/TiO₂ | Air | Solvent-free | Varies | Benzyl alcohol | nih.gov |

| Au-Pd bimetallic clusters | O₂ | Solvent-free | Varies | Benzyl alcohol | mdpi.com |

| Polymer-supported Pd | Air | Water | 100 | Substituted benzyl alcohols | researchgate.net |

| Co₁/NC (single atom) | O₂ | Varies | Varies | Benzyl alcohol | rsc.org |

Organocatalytic oxidation methods provide a powerful alternative to metal-based systems, avoiding potential issues of metal contamination in the final product. The most prominent system in this class involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.

A specific and high-yielding synthesis of this compound from (3-iodo-2-methylphenyl)methanol has been reported using a TEMPO-based system. chemicalbook.com In this protocol, the alcohol is oxidized using catalytic amounts of TEMPO and potassium bromide (KBr), with sodium hypochlorite (B82951) (NaOCl) serving as the terminal oxidant in a biphasic dichloromethane (B109758)/water system. This method is highly efficient, proceeding quickly at low temperatures to furnish the desired aldehyde in high yield. chemicalbook.com The key to this process is the in-situ generation of the active oxoammonium ion from TEMPO, which is the primary oxidizing species. organic-chemistry.org

Table 2: Organocatalytic Oxidation of (3-iodo-2-methylphenyl)methanol

| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Regioselective Iodination of Substituted Benzaldehydes

An alternative synthetic route involves the direct introduction of an iodine atom onto the aromatic ring of a precursor molecule, typically 2-methylbenzaldehyde (B42018) (o-tolualdehyde). The success of this strategy hinges on controlling the regioselectivity of the halogenation reaction.

Electrophilic aromatic substitution is a classic method for functionalizing arenes. In the case of 2-methylbenzaldehyde, the regiochemical outcome of iodination is governed by the directing effects of the two existing substituents: the ortho,para-directing methyl group (-CH₃) and the meta-directing formyl group (-CHO).

For the synthesis of this compound, the iodine must be installed at the C3 position. This position is ortho to the activating methyl group and meta to the deactivating formyl group. Since both groups direct incoming electrophiles to this position (among others), their effects are consonant, making this a plausible transformation. However, another potential product is 5-iodo-2-methylbenzaldehyde, where substitution occurs para to the methyl group and meta to the formyl group. The distribution of these isomers depends on factors such as steric hindrance from the adjacent methyl group and the reactivity of the iodinating agent. d-nb.info

Direct iodination typically requires an electrophilic iodine source ("I⁺"), which can be generated from molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or by using more reactive reagents like N-iodosuccinimide (NIS) in the presence of a strong acid. mdpi.com Careful optimization of reagents and conditions is necessary to maximize the yield of the desired 3-iodo isomer over the 5-iodo isomer.

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings that might be difficult to achieve through classical electrophilic substitution. wikipedia.org The strategy relies on the use of a "directing metalation group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest ortho proton. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent at the targeted position with complete regiocontrol. wikipedia.org

While the formyl group of 2-methylbenzaldehyde is not an effective DMG itself and is reactive toward organolithiums, it can be transiently converted into a more robust DMG. For example, the aldehyde can be condensed with a chiral amine to form an imine or with a secondary amine to form an α-amino alkoxide in situ. These nitrogen-containing groups are excellent DMGs. The DMG directs lithiation to the C3 position, which is ortho to the DMG. Subsequent quenching of the lithiated intermediate with an iodine source (e.g., I₂) followed by hydrolysis of the directing group would yield this compound. This multi-step, one-pot sequence offers a highly controlled pathway to the desired product, circumventing the potential isomerism issues of direct electrophilic iodination.

Indirect Synthesis via Functional Group Interconversions

The synthesis of this compound can be effectively achieved through indirect methods that rely on functional group interconversions (FGI). ub.eduresearchgate.netorganic-chemistry.org These strategies involve the transformation of one functional group into another, allowing for the construction of the target molecule from precursors that already contain a significant portion of the desired scaffold. This approach often provides greater control over regioselectivity and can circumvent challenges associated with direct synthesis methods. Two primary FGI strategies for this target compound are the introduction of the aldehyde moiety onto a pre-existing iodinated aromatic system and, conversely, the installation of the iodine atom onto a methylbenzaldehyde scaffold.

Introduction of the Aldehyde Moiety onto Iodinated Aromatic Systems

A robust strategy for synthesizing this compound involves the oxidation of a corresponding precursor alcohol, (3-Iodo-2-methylphenyl)methanol. This method represents a classic example of functional group interconversion, specifically the conversion of a primary alcohol to an aldehyde. A well-documented procedure utilizes a TEMPO (2,2,6,6-tetramethyl-piperidine-N-oxyl) mediated oxidation. In this reaction, the alcohol is treated with TEMPO and potassium bromide in dichloromethane at 0°C, followed by the addition of a sodium hypochlorite and sodium bicarbonate solution. This process affords the desired aldehyde in high yield (87%). chemicalbook.com

Another viable, though less direct, route begins with 2-iodo-3-methylaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction can introduce a hydroxymethyl group, which is then oxidized to the aldehyde. Alternatively, formylation of an organometallic species derived from an iodinated precursor, such as 1-iodo-2-methylbenzene, can be employed. For instance, conversion of the aryl iodide to a Grignard or organolithium reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde. This approach is a cornerstone in the synthesis of substituted benzaldehydes.

| Method | Starting Material | Key Reagents | Reported Yield | Key Advantages |

|---|---|---|---|---|

| TEMPO-Mediated Oxidation | (3-Iodo-2-methylphenyl)methanol | TEMPO, KBr, NaOCl, NaHCO3 | 87% chemicalbook.com | High yield, mild reaction conditions. |

| Grignard Formylation | 1-Iodo-2-methyl-3-bromobenzene | Mg, N,N-dimethylformamide (DMF) | Variable | Good for installing the aldehyde group directly. |

Introduction of the Iodine Moiety onto Methylbenzaldehyde Scaffolds

The alternative FGI strategy involves the direct iodination of 2-methylbenzaldehyde. This approach is conceptually straightforward but presents significant regioselectivity challenges. The aldehyde group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. Therefore, direct electrophilic iodination would likely result in a mixture of isomers, with substitution occurring at positions dictated by the combined electronic and steric effects of these two groups. Traditional methods for the direct iodination of aromatic rings often require molecular iodine in the presence of a strong oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species. Careful control of reaction conditions is paramount to achieve selectivity.

To overcome the regioselectivity issues of direct iodination, more advanced methodologies such as directed metalation can be utilized. liberty.eduliberty.edu This technique involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the aromatic ring. For 2-methylbenzaldehyde, it might be possible to use a transiently protected form of the aldehyde to direct lithiation to the adjacent 3-position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would selectively install the iodine atom at the desired location. This method offers a powerful tool for the synthesis of highly substituted benzaldehyde derivatives. liberty.eduliberty.edu

| Method | Starting Material | Key Reagents | Key Challenges/Considerations |

|---|---|---|---|

| Direct Electrophilic Iodination | 2-Methylbenzaldehyde | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Poor regioselectivity due to competing directing effects of the aldehyde and methyl groups. |

| Directed Metalation-Iodination | 2-Methylbenzaldehyde (or protected derivative) | 1. Organolithium reagent (e.g., n-BuLi) 2. Iodine source (e.g., I₂) | Requires protection of the reactive aldehyde group; optimization of the directing group and reaction conditions is necessary. liberty.eduliberty.edu |

Sustainable and Scalable Synthetic Methods

Modern synthetic chemistry places increasing emphasis on the development of sustainable and scalable processes. For the production of this compound, this involves the application of green chemistry principles, the adoption of continuous manufacturing technologies like flow chemistry, and the integration of biocatalysis through chemo-enzymatic approaches.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated and optimized through the lens of the twelve principles of green chemistry. researchgate.net These principles advocate for processes that reduce waste, improve atom economy, use less hazardous chemicals, and enhance energy efficiency. researchgate.netrsc.org

When comparing the FGI routes, the TEMPO-mediated oxidation of (3-Iodo-2-methylphenyl)methanol is preferable to methods requiring stoichiometric heavy metal oxidants from a green chemistry perspective. However, it still generates waste from the oxidant (sodium hypochlorite). A greener alternative could involve catalytic aerobic oxidation. Direct iodination routes often use harsh and hazardous reagents like strong acids.

A particularly promising green approach is electrosynthesis, which uses electricity as a "traceless" reagent to drive redox reactions. acs.orgacs.org An electrochemical approach could potentially be developed for either the oxidation of the precursor alcohol or for a halogenation reaction, thereby avoiding the need for chemical oxidants or hazardous iodinating agents and significantly reducing waste streams. acs.orgacs.org

Key Green Chemistry Considerations:

Atom Economy: Evaluating the efficiency of different synthetic routes to maximize the incorporation of atoms from reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. The use of TEMPO is a good example of a catalytic approach. chemicalbook.com

Hazard Reduction: Avoiding corrosive reagents like strong acids or toxic heavy metals.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. noelresearchgroup.comjst.org.in By performing reactions in a continuously flowing stream through a reactor, flow systems enable precise control over parameters like temperature, pressure, and reaction time. jst.org.in This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. noelresearchgroup.comresearchgate.net

The synthesis of this compound is well-suited for adaptation to a flow process. For instance, the TEMPO-mediated oxidation could be performed in a flow reactor, allowing for rapid heat dissipation and improved safety, especially on a larger scale. Similarly, organometallic reactions, such as the generation of a Grignard or organolithium reagent and subsequent formylation, can be performed more safely and efficiently in a flow setup, which minimizes the accumulation of highly reactive species. vapourtec.com The integration of multiple synthetic steps into a "telescoped" continuous process without isolating intermediates can further streamline production and reduce waste. jst.org.in

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, challenging for large scale. | Excellent, due to high surface-area-to-volume ratio of microreactors. jst.org.in |

| Safety | Risk of thermal runaway with exothermic reactions; accumulation of hazardous reagents. | Inherently safer due to small reaction volumes at any given time. researchgate.net |

| Scalability | Often requires re-optimization of conditions ("scaling-up"). | Scalable by running the process for a longer duration ("scaling-out"). researchgate.net |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction time, temperature, and mixing. jst.org.in |

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.gov This approach can provide highly selective transformations under mild, environmentally friendly conditions (typically in aqueous media at or near room temperature).

For the synthesis of this compound, a chemo-enzymatic strategy could be envisioned for the key oxidation step. Instead of using a chemical oxidant, an alcohol oxidase enzyme could be used to convert (3-Iodo-2-methylphenyl)methanol to the target aldehyde. These enzymes use molecular oxygen as the ultimate oxidant, producing only water as a byproduct, which represents an exceptionally green process. While a specific enzyme for this substrate would need to be identified or engineered, the broad substrate tolerance of many known oxidases makes this a feasible and attractive strategy.

Another potential application is in the resolution of racemic intermediates or the enantioselective transformation of prochiral substrates, although this is less relevant for the synthesis of an achiral molecule like this compound. The use of enzymes for selective halogenation (halogenases) is also an emerging field that could one day provide a direct enzymatic route from 2-methylbenzaldehyde. nih.gov

Potential Chemo-Enzymatic Steps:

Enzymatic Oxidation: Use of an alcohol oxidase or a laccase-mediator system to replace chemical oxidants for the conversion of (3-Iodo-2-methylphenyl)methanol to the aldehyde.

Enzymatic Halogenation: A prospective future approach using a halogenase enzyme for the direct, regioselective iodination of 2-methylbenzaldehyde.

Chemical Reactivity and Transformative Chemistry of 3 Iodo 2 Methylbenzaldehyde

Transformations Involving the Aldehyde Functionality

The chemistry of 3-Iodo-2-methylbenzaldehyde is dominated by the reactivity of its aldehyde group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. The presence of the ortho-methyl group may introduce some steric hindrance, potentially influencing reaction rates compared to unsubstituted benzaldehyde (B42025). The iodo group at the meta-position primarily exerts an electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org

Carbon Nucleophiles (e.g., Grignard, Organolithium, Wittig)

Reactions with carbon-based nucleophiles are crucial for forming new carbon-carbon bonds.

Grignard and Organolithium Reagents: Organomagnesium (Grignard) and organolithium reagents are powerful carbon nucleophiles that are expected to react readily with this compound. youtube.com The addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the aldehyde would, after an acidic workup, produce a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield (3-iodo-2-methylphenyl)methanol (B1339186). The general transformation is highly reliable for a broad range of alkyl, vinyl, and aryl nucleophiles.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of regiocontrol. The reaction involves a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z selectivity) of the resulting alkene depends on the nature of the substituents on the ylide. Stabilized ylides typically favor the E-alkene, while non-stabilized ylides favor the Z-alkene.

Table 1: Predicted Products from Nucleophilic Addition of Carbon Nucleophiles

| Nucleophile Reagent | Reagent Structure | Predicted Product Structure | Product Name |

| Methylmagnesium Bromide | CH₃MgBr | (Image of 1-(3-iodo-2-methylphenyl)ethan-1-ol) | 1-(3-Iodo-2-methylphenyl)ethan-1-ol |

| Phenyllithium | C₆H₅Li | (Image of (3-iodo-2-methylphenyl)(phenyl)methanol) | (3-Iodo-2-methylphenyl)(phenyl)methanol |

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | (Image of 1-iodo-2-methyl-3-vinylbenzene) | 1-Iodo-2-methyl-3-vinylbenzene |

Nitrogen, Oxygen, and Sulfur Nucleophiles

Neutral nucleophiles containing nitrogen, oxygen, or sulfur can also add to the carbonyl group. These reactions are often reversible and acid-catalyzed.

Nitrogen Nucleophiles: Primary amines (RNH₂) react with aldehydes to form carbinolamine intermediates, which then dehydrate to yield imines (Schiff bases). Secondary amines (R₂NH) react to form enamines if the aldehyde possesses an α-hydrogen. Since this compound lacks α-hydrogens, it cannot form an enamine.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols (ROH) add to the aldehyde to form hemiacetals. If the alcohol is present in excess, a second addition-elimination sequence occurs to form a stable acetal (B89532). Water can add to form an unstable hydrate.

Sulfur Nucleophiles: Thiols (RSH) are potent nucleophiles and react with aldehydes in a similar fashion to alcohols to form thioacetals. These reactions are often faster and more complete than their oxygen counterparts. Thioacetals are particularly useful as protecting groups for aldehydes due to their stability under both acidic and basic conditions.

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, typically resulting in the formation of a new double bond.

Aldol and Knoevenagel Condensations

These reactions are classic carbon-carbon bond-forming strategies that utilize enolates or related stabilized carbanions.

Aldol Condensation: this compound cannot form an enolate itself as it lacks α-hydrogens. However, it can act as an excellent electrophilic partner in a "crossed" or "mixed" Aldol condensation. coleparmer.combyjus.comyoutube.comyoutube.comstudy.com When reacted with an enolizable aldehyde or ketone (such as acetone (B3395972) or acetophenone) in the presence of a base, it will undergo nucleophilic attack by the enolate to form a β-hydroxy carbonyl compound. Under heating or stronger reaction conditions, this intermediate readily dehydrates to yield an α,β-unsaturated aldehyde or ketone, a highly conjugated system.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an aldehyde with a compound having an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), catalyzed by a weak base like piperidine (B6355638) or pyridine. this compound is expected to react efficiently under these conditions, leading to the formation of a new carbon-carbon double bond after dehydration.

Table 2: Predicted Products from Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst | Predicted Product Name |

| Crossed Aldol | Acetone | NaOH, H₂O | 4-(3-Iodo-2-methylphenyl)but-3-en-2-one |

| Knoevenagel | Diethyl malonate | Piperidine | Diethyl 2-((3-iodo-2-methylphenyl)methylene)malonate |

| Knoevenagel | Malononitrile | Piperidine | 2-((3-Iodo-2-methylphenyl)methylene)malononitrile |

Formation of Schiff Bases and Hydrazones

These reactions involve condensation with nitrogen nucleophiles and are fundamental in synthetic and medicinal chemistry.

Schiff Bases: The reaction of this compound with primary amines (aliphatic or aromatic) under dehydrating conditions (e.g., azeotropic removal of water in toluene) yields N-substituted imines, commonly known as Schiff bases. The reaction proceeds via a carbinolamine intermediate which subsequently eliminates water.

Hydrazones: Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) will produce the corresponding hydrazone. These derivatives are often highly crystalline solids with sharp melting points, making them historically useful for the characterization and identification of aldehydes.

Oxidative and Reductive Manipulations

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, providing access to carboxylic acid derivatives and chiral alcohols, respectively.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-iodo-2-methylbenzoic acid. This transformation is a fundamental process in organic synthesis. While specific high-yielding protocols for the direct oxidation of this compound are not extensively documented in readily available literature, the formation of 3-iodo-2-methylbenzoic acid as a byproduct in the iodination of 2-methylbenzoic acid suggests its stability and accessibility through oxidative routes. chemicalbook.com Generally, the oxidation of benzaldehydes to carboxylic acids can be achieved using a variety of oxidizing agents.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver(I) oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the sensitive iodo- and methyl-substituents on the aromatic ring.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate | Basic, aqueous solution, heat | 3-Iodo-2-methylbenzoic acid |

| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temperature | 3-Iodo-2-methylbenzoic acid |

| Silver(I) Oxide | Aqueous or alcoholic solution, heat | 3-Iodo-2-methylbenzoic acid |

This table presents generally applicable methods for the oxidation of benzaldehydes and represents potential routes to the target compound.

Stereoselective Reduction to Chiral Alcohols

The reduction of the prochiral aldehyde group in this compound to a chiral alcohol, (3-iodo-2-methylphenyl)methanol, can be achieved with high enantioselectivity through the use of chiral reducing agents or catalytic asymmetric reduction methods. While specific examples for this substrate are not prevalent in the literature, established methodologies for the asymmetric reduction of substituted benzaldehydes are applicable.

Catalytic asymmetric transfer hydrogenation, often employing chiral ruthenium or rhodium complexes, is a powerful method for the enantioselective reduction of aldehydes. Similarly, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, can afford the chiral alcohol in high enantiomeric excess.

| Catalyst/Reagent | Type of Reduction | Expected Product |

| Chiral Ruthenium(II) complex | Asymmetric Transfer Hydrogenation | (R)- or (S)-(3-iodo-2-methylphenyl)methanol |

| Chiral Rhodium(I) complex | Asymmetric Hydrosilylation | (R)- or (S)-(3-iodo-2-methylphenyl)methanol |

| Corey-Bakshi-Shibata (CBS) Catalyst | Catalytic Asymmetric Reduction | (R)- or (S)-(3-iodo-2-methylphenyl)methanol |

This table illustrates established methods for the stereoselective reduction of benzaldehydes, which are expected to be applicable to this compound.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent substrate for a wide range of transformations that form new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and the aryl iodide of this compound is an ideal handle for these transformations.

Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, allowing for the construction of complex biaryl systems, arylated alkynes, and substituted alkenes.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-synthesis.comuwindsor.ca This reaction is highly versatile and tolerant of a wide range of functional groups, including the aldehyde moiety.

The Sonogashira coupling provides a direct route to arylated alkynes by reacting the aryl iodide with a terminal alkyne. researchgate.netrsc.org This reaction is typically co-catalyzed by palladium and copper salts and is carried out in the presence of a base.

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. sctunisie.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl iodide. wikipedia.org While organotin compounds are toxic, the Stille reaction is valued for its mild conditions and broad functional group compatibility.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) salt, Base | Arylalkyne |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted alkene |

| Stille | Organostannane | Pd(0) catalyst | Biaryl or vinylarene |

This table summarizes the key components of major carbon-carbon cross-coupling reactions applicable to the aryl iodide moiety of this compound.

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of bonds between the aromatic ring and heteroatoms such as nitrogen and oxygen is crucial in the synthesis of pharmaceuticals and other functional molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples the aryl iodide with a primary or secondary amine to form an arylamine. wikipedia.orglibretexts.org The reaction requires a strong base and specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

The Chan-Lam coupling offers a complementary method for the formation of carbon-nitrogen and carbon-oxygen bonds, typically using copper catalysts. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction often proceeds under milder conditions than its palladium-catalyzed counterparts and can be carried out in the presence of air. organic-chemistry.orgnrochemistry.comwikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand, Base | Arylamine |

| Chan-Lam Coupling | Amine or Alcohol | Cu(II) salt, Base | Arylamine or Aryl ether |

This table outlines the key features of important carbon-heteroatom bond-forming reactions that can be employed with this compound.

Photochemical Reactions Involving Carbon-Iodine Bond Cleavage

The presence of a carbon-iodine bond in this compound introduces specific photochemical reactivity. The C–I bond is relatively weak compared to other carbon-halogen bonds and can be cleaved by ultraviolet light, leading to the formation of radical species. This reactivity pathway is distinct from other photochemical transformations that may occur at the aldehyde or methyl group.

Photoinduced Radical Generation and Trapping

The photodissociation of the carbon-iodine bond is a well-established process in aryl iodides. Upon absorption of a photon of suitable energy, the C–I bond in this compound can undergo homolytic cleavage to generate a 2-formyl-6-methylphenyl radical and an iodine radical. rsc.org This process is initiated by the excitation of the molecule to a higher electronic state, which leads to the population of a dissociative state.

The generation of these radical intermediates opens up pathways for various subsequent reactions. The highly reactive 2-formyl-6-methylphenyl radical can be "trapped" by other molecules present in the reaction medium. For instance, in the presence of a hydrogen-donating solvent, the radical can abstract a hydrogen atom to form 2-methylbenzaldehyde (B42018). Alternatively, it can react with unsaturated compounds, such as alkenes or alkynes, to form new carbon-carbon bonds. The iodine radical can dimerize to form molecular iodine (I₂) or participate in other radical chain processes. The historical context of photoinduced radical generation lies in the direct irradiation of organic chromophores with high-energy UV light, with well-known examples including Norrish-type reactions and the decomposition of various compounds. nih.gov The use of visible light has become a more recent focus to avoid unwanted side reactions caused by UV light. nih.gov

Photoenolization-Driven Cycloadditions in Related Systems

While direct C-I bond cleavage is a primary photochemical pathway, the core structure of this compound is also analogous to 2-methylbenzaldehyde, which is known to undergo photoenolization. Upon photolysis, 2-methylbenzaldehyde can form a transient o-quinodimethane intermediate, also known as a photoenol. rsc.org This process involves an intramolecular hydrogen abstraction from the benzylic methyl group by the excited carbonyl oxygen.

Specifically, the (E)-photoenol is formed, which is a reactive diene that can be intercepted by various dienophiles in a Diels-Alder [4+2] cycloaddition reaction. rsc.org This provides a powerful, atom-economical method for synthesizing complex polycyclic ring systems in a highly stereoselective manner. rsc.orgacs.org For example, the reaction with maleic anhydride (B1165640) yields a single adduct. rsc.org While this reaction is well-documented for 2-methylbenzaldehyde and other 2-alkylbenzophenones, the presence of the iodine atom at the 3-position in this compound would likely influence the efficiency and electronic properties of the photoenol intermediate. acs.org Theoretical and spectroscopic studies have been conducted to understand the broad scope of the photoenolization/Diels-Alder (PEDA) sequence, indicating its tolerance for various substitution patterns on the aromatic ring. nih.govacs.org

| Reactant System | Dienophile | Product Type | Key Finding |

| 2-Methylbenzaldehyde | Maleic Anhydride | Single Cycloadduct | Highly stereoselective trapping of the (E)-photoenol. rsc.org |

| 2-Methylbenzaldehydes | Chromones | Chiral Fused Polycyclic Rings | Enantioselective reaction catalyzed by chiral N,N′-dioxide/metal complexes. acs.org |

| General 2-Alkyl Carbonyls | Various Alkenes | Polycyclic Systems | The PEDA sequence is tolerant of most substitution patterns on the prodiene. nih.govacs.org |

Electrophilic Substitutions on the Aromatic Ring Directed by Iodine

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the three substituents: the aldehyde (-CHO), the methyl group (-CH₃), and the iodine atom (-I).

Aldehyde Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating hyperconjugation and inductive effects.

Iodine Atom (-I): Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because their electron-donating resonance effect stabilizes the arenium ion intermediate at these positions.

In this compound, the positions are influenced as follows:

Position 4: Para to the methyl group and ortho to the iodine. This position is activated by both the methyl and iodine groups.

Position 5: Meta to both the methyl and iodine groups, but meta to the aldehyde group. This position is strongly deactivated.

Position 6: Ortho to the methyl group and para to the iodine. This position is activated by both groups.

Given that the aldehyde group deactivates the entire ring, harsh reaction conditions may be necessary for electrophilic substitution. The primary directing influence will come from the activating methyl and iodine groups, favoring substitution at positions 4 and 6. Steric hindrance from the adjacent methyl and iodo groups might influence the regioselectivity between these two positions.

Reactivity with Hypervalent Iodine Reagents

The iodine atom in this compound allows it to serve as a precursor for the synthesis of hypervalent iodine(III) and iodine(V) compounds. princeton.edu These reagents are valuable in organic synthesis due to their low toxicity and reactivity similar to some heavy metal reagents. princeton.edu

Aryl iodides can be oxidized to form organo-λ³-iodanes (iodine(III)) or organo-λ⁵-iodanes (iodine(V)). For example, reacting this compound with an oxidizing agent like peracetic acid in the presence of acetic anhydride can yield the corresponding (diacetoxyiodo) derivative, a versatile iodine(III) reagent.

C₈H₇IO + Oxidizing Agent → C₈H₇I(X)₂ (where X is an electronegative ligand like -OAc or -Cl)

These resulting hypervalent iodine compounds, derived from this compound, can then be used in a variety of synthetic transformations. Iodine(III) reagents are known to promote oxidations, oxidative functionalizations, and rearrangements. organic-chemistry.org For instance, they can be used for the α-oxidation of ketones or the Hofmann rearrangement of amides. organic-chemistry.org The reactivity of hypervalent iodine compounds stems from the facile reductive elimination of the iodobenzene (B50100) derivative, which serves as a good leaving group. princeton.edu The mechanism of reactions involving hypervalent iodine reagents often involves ligand exchange followed by reductive elimination. nih.gov

| Precursor | Reagent/Oxidant | Product Type | Potential Application |

| Aryl Iodide | Peracetic Acid/Acetic Anhydride | ArI(OAc)₂ | Oxidation of alcohols and ketones. tcichemicals.com |

| Aryl Iodide | Chlorine | ArICl₂ | Chlorination reactions. princeton.edu |

| Aryl Iodide | Selectfluor/CsF | ArIF₂ | Fluorination reactions. nih.gov |

Reactivity at the Benzylic Methyl Group (C(sp³)-H Functionalization)

The methyl group of this compound is a benzylic position, making its C(sp³)-H bonds susceptible to certain types of functionalization, particularly through metal-catalyzed activation.

Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective functionalization of otherwise unreactive C-H bonds. uva.nl While much of the focus has been on C(sp²)-H bonds, the functionalization of C(sp³)-H bonds is a significant area of research. uva.nl

For a substrate like this compound, a common strategy involves the use of a directing group to position a metal catalyst in proximity to the target C-H bond. The aldehyde group itself, or a derivative formed in situ (e.g., an imine), can act as a directing group. However, this typically directs functionalization to the ortho C(sp²)-H bond of the aromatic ring. researchgate.net

To achieve functionalization at the distal methyl group, a catalyst system that does not rely on ortho-direction from the aldehyde is required. Alternatively, a bidentate directing group could be installed to facilitate the formation of a metallacycle that incorporates the benzylic C-H bond. Palladium, rhodium, and cobalt are common metals used in such transformations. catalyst-enabling-synthetic-chemistry.com These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, or heteroatom-containing moieties, at the benzylic position. The development of new ligands and catalytic systems is crucial for overcoming challenges such as substrate scope and harsh reaction conditions in C-H functionalization. uva.nl

Mechanistic Role of Transient Directing Groups

The success of palladium-catalyzed C-H functionalization of benzaldehydes often hinges on the use of transient directing groups. nih.govrsc.org These are molecules that reversibly react with the aldehyde to form an imine intermediate. rsc.org This in situ-formed imine then acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the target C-H bond, thereby facilitating its activation. nih.govrsc.orgrsc.org

The general mechanism involves the following key steps:

Reversible Imine Formation: The transient directing group, typically an amine, condenses with the aldehyde of this compound to form an imine. rsc.org

Palladacycle Formation: The imine coordinates to the palladium(II) catalyst, followed by intramolecular C-H activation to form a stable five- or six-membered palladacycle. nih.govnih.gov In the case of benzylic functionalization, the catalyst is directed to the C(sp³)–H bond of the methyl group.

Oxidative Addition/Reductive Elimination: For C-H arylation or alkenylation, the reaction proceeds via oxidative addition of an aryl or alkenyl halide to the palladacycle, followed by reductive elimination to form the new C-C bond and regenerate the palladium(II) catalyst. nih.gov

Hydrolysis: The resulting imine product is then hydrolyzed to release the functionalized benzaldehyde and the transient directing group, which can then re-enter the catalytic cycle. nih.gov

Radical Functionalization of the Benzylic Position

Beyond palladium catalysis, the benzylic position of this compound is also susceptible to radical functionalization. The benzylic C-H bond is relatively weak and can be cleaved by a variety of radical initiators to form a stable benzyl (B1604629) radical. This radical can then undergo a range of transformations.

Transition metal-free approaches for benzylic C(sp³)–H activation often involve the use of organic or inorganic peroxides, which can act as radical initiators. nih.gov For instance, the use of K₂S₂O₈ can generate a sulfate (B86663) radical anion, which can abstract a hydrogen atom from the benzylic position to form a benzyl radical. nih.gov This radical can then be trapped by various reagents to introduce new functional groups. Photoredox catalysis has also emerged as a powerful tool for generating benzyl radicals under mild conditions, which can then participate in a variety of coupling reactions. researchgate.net

The presence of the aldehyde group can influence the course of these radical reactions. For example, a dual Ni/photoredox system has been employed to generate acyl radicals from aldehydes, which can then cross-couple with benzylic species. organic-chemistry.org This highlights the potential for competitive reactivity between the aldehyde and benzylic C-H bond under radical conditions.

Multi-Functional Group Reactivity and Chemoselectivity Control

The presence of three distinct functional groups in this compound—an aldehyde, a benzylic methyl group, and an aryl iodide—makes chemoselectivity a critical consideration in its synthetic transformations. By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one site while leaving the others intact.

Strategies for Achieving Selective Reactions

Achieving high chemoselectivity in the reactions of this compound requires a careful consideration of the reactivity of each functional group and the mechanism of the chosen transformation.

Protecting Groups: One of the most common strategies for achieving selectivity is the use of protecting groups. For example, the aldehyde can be protected as an acetal to prevent it from reacting during a transformation targeted at the aryl iodide or the benzylic methyl group. The acetal can then be easily removed under acidic conditions to regenerate the aldehyde.

Catalyst and Reagent Control: The choice of catalyst and reagents can have a profound impact on chemoselectivity. For instance, in palladium-catalyzed reactions, the choice of ligand can influence which C-H bond is activated. Similarly, by using specific radical initiators, it may be possible to selectively generate a benzyl radical without affecting the other functional groups.

Reaction Conditions: Temperature, solvent, and the presence of additives can all be tuned to favor one reaction pathway over another. For example, some reactions may be performed at low temperatures to prevent side reactions, while others may require elevated temperatures to proceed.

A notable transformation is the reductive iodination of aryl aldehydes to benzyl iodides using H₃PO₃/I₂. organic-chemistry.orgnih.gov This reaction could potentially transform the aldehyde group of this compound into a benzyl iodide, providing another handle for further functionalization. The chemoselectivity of this reaction in the presence of an existing aryl iodide would be an important consideration.

By leveraging these strategies, it is possible to design synthetic routes that selectively modify each of the functional groups in this compound, enabling the synthesis of a wide range of complex and valuable molecules.

Mechanistic Investigations and Advanced Theoretical Studies of 3 Iodo 2 Methylbenzaldehyde Reactions

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step sequence of transformations that 3-Iodo-2-methylbenzaldehyde undergoes is fundamental to controlling reaction outcomes and designing new synthetic methodologies.

The reactions of this compound, like other benzaldehydes, can proceed through various reactive intermediates depending on the reaction conditions.

Carbocation Intermediates: In acid-catalyzed reactions, such as acetal (B89532) formation, the initial step involves the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, leading to a resonance-stabilized carbocation intermediate upon nucleophilic attack. Studies on the analogous compound 2-methylbenzaldehyde (B42018) show that the reaction mechanism for acetalization begins with the protonation of the aldehyde to form a carbocationic intermediate. researchgate.net

Radical Intermediates: The carbon-iodine bond in this compound can be a site for radical reactions. Mechanistic studies on similar aryl iodides have shown that electrochemical or photochemical conditions can induce the formation of aryl radicals. acs.orgacs.org In convergent paired electrolysis, for instance, anodically generated radicals can facilitate a halogen-atom transfer from an iodo-containing compound, resulting in the formation of a key radical intermediate that drives the subsequent coupling reaction. acs.orgacs.org

Mapping the energy landscape of a reaction provides a detailed picture of the transformation from reactants to products. For reactions involving substituted benzaldehydes, computational chemistry is often employed to model these pathways.

A representative reaction pathway for benzaldehydes is acid-catalyzed acetalization. Based on studies of the closely related 2-methylbenzaldehyde, the mechanism proceeds as follows researchgate.net:

Protonation: The carbonyl oxygen of the benzaldehyde (B42025) is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original hydroxyl group.

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, regenerating a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: The final step is the deprotonation of the newly added alcohol moiety, yielding the acetal product and regenerating the acid catalyst.

Each of these steps proceeds through a specific transition state, the energy of which determines the rate of that particular step.

Table 1: Representative Energy Profile for the Acetalization of a Substituted Benzaldehyde

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Aldehyde + Alcohol) | 0.0 | Starting materials |

| 2 | Transition State 1 | +12.5 | First nucleophilic attack |

| 3 | Hemiacetal Intermediate | -5.2 | Stable intermediate |

| 4 | Transition State 2 | +15.8 | Water elimination (Rate-determining) |

| 5 | Carbocation Intermediate | +8.1 | High-energy intermediate |

| 6 | Transition State 3 | +10.3 | Second nucleophilic attack |

Note: The data presented is illustrative for a generic benzaldehyde acetalization and serves to represent the concepts of kinetic and thermodynamic profiling.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the properties of molecules like this compound at an electronic level.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dtu.dk It is widely used to calculate properties such as molecular energies, electronic distribution, and reaction barriers, offering a balance between accuracy and computational cost. researchgate.net

The electronic structure of this compound dictates its reactivity. Key aspects of this structure include the distribution of electrons and the nature of its frontier molecular orbitals.

Frontier Molecular Orbitals (FMOs): According to FMO theory, chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.comyoutube.com The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgwpmucdn.com For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring, while the LUMO is anticipated to be localized on the π* orbital of the electron-withdrawing carbonyl group.

Charge Distribution (Molecular Electrostatic Potential): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-poor regions (positive potential), which are susceptible to nucleophilic attack, are colored blue. mdpi.com For this compound, the MEP would show a high negative potential around the carbonyl oxygen atom and a significant positive potential on the carbonyl carbon atom.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Location/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO | Delocalized over the aromatic π-system | Site for electrophilic aromatic substitution reactions. |

| LUMO | Localized on the C=O π* antibonding orbital | The carbonyl carbon is the primary site for nucleophilic attack. |

| Negative Electrostatic Potential | Primarily on the carbonyl oxygen atom | Site for protonation and coordination to Lewis acids. |

| Positive Electrostatic Potential | Primarily on the carbonyl carbon atom | Site for attack by nucleophiles. |

Density Functional Theory (DFT) Studies

Prediction of Reactivity and Selectivity Profiles

The reactivity of this compound is dictated by the electronic and steric interplay of its substituents. The aldehyde functional group is inherently electrophilic at the carbonyl carbon and susceptible to nucleophilic attack. The substituents on the aromatic ring modulate this reactivity. The ortho-methyl group is weakly electron-donating through induction and hyperconjugation, which slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the meta-iodo group is primarily electron-withdrawing via induction, which enhances the carbonyl carbon's electrophilicity.

Density Functional Theory (DFT) is a powerful tool for predicting these effects quantitatively. By calculating the transition state energies for a model reaction, such as nucleophilic addition, the reactivity of this compound can be compared to related compounds. The calculations would likely show that the electron-withdrawing iodine atom has a more dominant effect than the donating methyl group, leading to a higher reactivity towards nucleophiles compared to 2-methylbenzaldehyde but lower than a benzaldehyde with only a strong electron-withdrawing group.

Selectivity in reactions, such as electrophilic aromatic substitution, is also predictable. The ortho-methyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, though deactivating. Computational models of the Wheland intermediate stability would be used to predict the most likely sites for substitution.

| Compound | Key Substituents | Predicted Relative ΔE‡ (kcal/mol) | Predicted Reactivity Trend |

|---|---|---|---|

| Benzaldehyde | -H | 0.0 (Reference) | Baseline |

| 2-Methylbenzaldehyde | ortho-CH3 (EDG) | +1.5 | Lower |

| 3-Iodobenzaldehyde | meta-I (EWG) | -2.0 | Higher |

| This compound | ortho-CH3, meta-I | -1.2 | Higher than baseline |

Conformational Analysis and Stereochemical Prediction

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group (-CHO) relative to the benzene ring. The presence of the ortho-methyl group introduces significant steric hindrance, which strongly influences the molecule's preferred geometry. Unlike benzaldehyde, which is planar in its ground state, this compound is expected to adopt a non-planar conformation to minimize the steric clash between the carbonyl oxygen or aldehyde hydrogen and the methyl group.

Potential energy surface (PES) scans, calculated using methods like B3LYP/6-31+G(d), can map the energy as a function of the C(ring)-C(aldehyde) bond dihedral angle. These calculations would likely reveal two low-energy conformers where the aldehyde group is twisted out of the plane of the aromatic ring. The global minimum would be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion.

| Conformer | C2-C1-C(H)=O Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~30° | 0.00 | Aldehyde group twisted to minimize steric clash with the ortho-methyl group. |

| Transition State | 0° (Planar) | ~5.5 | Sterically hindered planar state with C=O eclipsing the methyl group. |

| Local Minimum | ~150° | ~0.2 | Aldehyde group twisted in the opposite direction. |

| Transition State | 180° (Planar) | ~2.0 | Planar state with C-H eclipsing the methyl group; less hindered than 0°. |

Elucidation of Catalyst-Substrate Interactions

In catalyzed reactions, this compound interacts with the catalyst primarily through its aldehyde group. For instance, in Lewis acid-catalyzed reactions, the lone pair electrons of the carbonyl oxygen coordinate to the acidic center of the catalyst. This interaction polarizes the C=O bond, further increasing the electrophilicity of the carbonyl carbon and activating it for subsequent reaction steps.

Computational docking and energy calculations can elucidate the nature of this interaction. The geometry of the catalyst-substrate complex would be optimized to find the most stable binding mode. The ortho-methyl group plays a crucial role here, creating a sterically hindered environment around the coordination site. This can affect the binding affinity of the catalyst and may influence the stereochemical outcome of reactions by directing the approach of other reagents from the less hindered face. Studies on related substituted benzaldehydes have shown that such steric factors can be exploited to achieve high levels of stereoselectivity. rsc.org

| Substrate | Predicted Binding Energy with LA (kcal/mol) | Key Influence |

|---|---|---|

| Benzaldehyde | -15.0 | Baseline electronic interaction. |

| 2-Methylbenzaldehyde | -13.5 | Steric hindrance from ortho-methyl group weakens binding. |

| This compound | -14.2 | Steric hindrance is partially offset by the enhanced basicity of the carbonyl oxygen due to the meta-iodo group's influence. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

In a polar protic solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen would be significant. This solvation shell would stabilize conformations where the aldehyde group is accessible to the solvent. In a non-polar aprotic solvent like hexane (B92381), such specific interactions are absent, and the conformational equilibrium would be governed more by intramolecular forces. MD simulations can quantify these effects by generating statistical distributions of key properties, such as dihedral angles and radial distribution functions, providing a dynamic picture that complements static quantum chemical calculations.

Quantum Chemical Calculations for Excited States in Photochemical Processes

The photochemistry of this compound is governed by its electronic excited states. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies and characteristics of these states. Like benzaldehyde, its lowest energy electronic transitions are expected to be the n→π* and π→π* transitions associated with the carbonyl group and the aromatic system.

The n→π* transition involves the promotion of an electron from a non-bonding orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group. The π→π* transition involves the promotion of an electron from a bonding π orbital of the benzene ring to an anti-bonding π* orbital. The methyl and iodo substituents will perturb the energies of these orbitals, causing shifts in the absorption spectrum compared to unsubstituted benzaldehyde. The heavy iodine atom can also enhance intersystem crossing (ISC) from singlet to triplet excited states, potentially opening up different photochemical reaction pathways.

| Compound | Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| Benzaldehyde | S0 → S1 | ~320 | ~0.001 (Weak) | n→π |

| S0 → S2 | ~280 | ~0.15 (Strong) | π→π | |

| This compound | S0 → S1 | ~325 | ~0.002 (Weak) | n→π |

| S0 → S2 | ~290 | ~0.18 (Strong) | π→π |

Development of Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate a molecule's structural properties with its chemical reactivity or biological activity. For a series of substituted benzaldehydes including this compound, QSAR models can be developed to predict reaction rates or equilibrium constants. researchgate.net

These models typically use descriptors that quantify the electronic and steric properties of the substituents. The Hammett equation is a classic example, using the sigma (σ) parameter to describe electronic effects. For this compound, a multiparameter equation would be necessary to account for the ortho-methyl group (requiring steric parameters like Taft's Es) and the meta-iodo group.

By building a regression model based on experimental data from a range of substituted benzaldehydes, the reactivity of this compound can be accurately predicted. Such models are invaluable for understanding the factors that govern reactivity and for designing molecules with desired chemical properties. For instance, in the oxidation of benzaldehydes, electron-withdrawing groups accelerate the reaction, and a QSAR model would predict a rate constant for the 3-iodo-2-methyl derivative based on the combined electronic and steric parameters of its substituents. researchgate.net

Advanced Characterization Methodologies for Reaction Monitoring and Product Elucidation

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it proceeds, without the need for sampling and offline analysis. This provides a dynamic picture of the reaction, revealing crucial information about reaction rates, intermediates, and endpoints.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. mt.comremspec.comyoutube.comrsc.org By inserting a probe directly into the reaction vessel, spectra can be continuously recorded. For reactions involving 3-Iodo-2-methylbenzaldehyde, this technique is particularly useful for monitoring the aldehyde functional group.

The most prominent vibrational band for this compound in the mid-IR region is the C=O stretch of the aldehyde, which typically appears around 1700 cm⁻¹. During a reaction where the aldehyde is consumed, such as a reduction to an alcohol, a Grignard addition, or a Wittig reaction, the intensity of this peak would decrease over time. Concurrently, new peaks corresponding to the functional groups of the product would appear. For instance, in a reduction to (3-iodo-2-methylphenyl)methanol (B1339186), the disappearance of the C=O stretch would be accompanied by the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.

The data acquired can be used to generate concentration profiles of reactants and products over time, allowing for the determination of reaction kinetics. mt.com A hypothetical reaction profile for the conversion of this compound to a product, as monitored by in-situ IR, is presented in the interactive table below.

Interactive Data Table: Hypothetical In-Situ IR Monitoring of a Reaction of this compound

| Time (minutes) | Normalized Absorbance of C=O stretch (Reactant) | Normalized Absorbance of Product-Specific Peak |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

In-situ Raman spectroscopy is complementary to IR spectroscopy and is particularly adept at monitoring changes in non-polar bonds and symmetric vibrations, making it well-suited for observing transformations within the aromatic ring and the carbon-iodine bond. mdpi.comyoutube.comthepulsar.be The technique is insensitive to water, which is a significant advantage for aqueous reactions. mdpi.com

For this compound, key Raman bands would include those for the aromatic C=C stretching, C-H bending, and the C-I stretching vibration. During a reaction that alters the substitution pattern of the aromatic ring, such as a Suzuki or Sonogashira coupling at the iodo position, significant changes in the Raman spectrum would be observed. The disappearance of the C-I vibrational mode and the appearance of new bands corresponding to the newly formed carbon-carbon bond would provide a clear indication of reaction progress.

Furthermore, Raman spectroscopy can be used to distinguish between different polymorphic forms of solid products, which can be crucial in pharmaceutical and materials science applications. mdpi.com The ability to simultaneously monitor multiple components makes it a valuable tool for complex reaction mixtures. nih.gov

Real-time or in-line NMR spectroscopy offers a wealth of structural information during a reaction, allowing for the unambiguous identification and quantification of reactants, intermediates, and products. nih.govasahilab.co.jpmagritek.com The aldehyde proton of this compound has a characteristic chemical shift in the ¹H NMR spectrum, typically around 10 ppm. Monitoring the decrease in the integral of this signal provides a direct measure of the consumption of the starting material.

Simultaneously, the appearance and increase of new signals corresponding to the product can be tracked. For example, in an imine formation reaction with a primary amine, the aldehyde proton signal would be replaced by a new signal for the imine C-H proton. nih.gov The high resolution of NMR allows for the differentiation of constitutional isomers and even enantiomers (with the use of chiral resolving agents), providing a detailed picture of the reaction's selectivity.

Modern benchtop NMR spectrometers have made this technique more accessible for real-time reaction monitoring directly within a fume hood. asahilab.co.jpmagritek.com This allows for rapid optimization of reaction conditions by providing immediate feedback on how changes in temperature, concentration, or catalysts affect the reaction outcome.

Time-Resolved Spectroscopic Methods for Transient Species Detection

Many chemical reactions proceed through short-lived, high-energy intermediates that are not detectable by conventional spectroscopic methods. Time-resolved spectroscopy uses ultrashort laser pulses to initiate a reaction and then probe the subsequent changes on timescales ranging from femtoseconds to milliseconds, allowing for the direct observation of these transient species.

Ultrafast transient absorption spectroscopy is a powerful technique for studying the dynamics of photochemical reactions. For an aromatic iodide like this compound, absorption of UV light can lead to the homolytic cleavage of the carbon-iodine bond. This process is known to occur on an ultrafast timescale for similar molecules like iodobenzene (B50100). researchgate.net

By exciting a solution of this compound with a femtosecond laser pulse, it would be possible to monitor the formation and decay of transient species. The initial excitation would populate an excited electronic state of the molecule. Subsequent cleavage of the C-I bond would generate a 2-methylbenzoyl radical and an iodine atom. These radical species have distinct absorption spectra compared to the parent molecule and could be detected by a second, time-delayed probe pulse.

The timescale of the C-I bond cleavage and any subsequent reactions of the resulting radicals could be determined by varying the delay time between the pump and probe pulses. This information is crucial for understanding the mechanism of photochemical reactions and for designing more efficient synthetic routes that utilize light as a reagent.

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the progress of a reaction and the functional groups present in a molecule, diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray diffraction (XRD) on a single crystal of this compound or a crystalline derivative would provide a definitive determination of its solid-state structure. nih.govrsc.orgmalvernpanalytical.com This analysis yields precise bond lengths, bond angles, and torsion angles, offering insights into the steric and electronic effects of the substituents on the benzaldehyde (B42025) core. For instance, the steric hindrance between the adjacent iodo and methyl groups might cause the aldehyde group to twist out of the plane of the aromatic ring.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govrsc.org These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzaldehydes demonstrates the power of this technique in elucidating detailed structural features. nih.goviucr.orgresearchgate.net

The table below summarizes the kind of structural data that would be obtained from a single-crystal X-ray diffraction study of this compound, based on typical values for similar compounds.

Table: Expected Crystallographic Data for this compound

| Parameter | Expected Value Range | Information Gained |

| Crystal System | Monoclinic, Orthorhombic, etc. | Fundamental symmetry of the crystal lattice |

| Space Group | e.g., P2₁/c, Pbca | Detailed symmetry operations within the unit cell |

| C-I Bond Length | ~2.10 Å | Insight into the carbon-iodine bond strength |

| C=O Bond Length | ~1.21 Å | Confirmation of the aldehyde carbonyl group |

| C-C-C Bond Angles (ring) | ~120° | Information on the planarity of the aromatic ring |

| Intermolecular Interactions | Halogen bonding, C-H···O contacts | Understanding of the solid-state packing and properties |

Single Crystal X-ray Diffraction of Complex Derivatives

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While obtaining a single crystal of this compound itself is a standard characterization step, the true power of SCXRD is realized in the structural elucidation of its complex derivatives. By converting the aldehyde into a crystalline derivative, such as a Schiff base or a chalcone, unambiguous structural information, including stereochemistry and electronic conformation, can be obtained. rsc.orgscirp.org

For example, if this compound were reacted with aniline (B41778), the resulting Schiff base derivative could be crystallized and analyzed. The crystallographic data obtained would be summarized in a format similar to the table below, which contains representative data for a hypothetical Schiff base derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂IN |

| Formula Weight | 321.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(1) |

| Volume (ų) | 1334.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.600 |

This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring reactions and identifying components in a complex mixture with high fidelity. rsc.org Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition. This capability is critical when studying reactions of this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where numerous intermediates and potential side-products may be present at low concentrations. nih.govresearchgate.net

Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), reaction aliquots can be analyzed in real-time. nih.gov For a Suzuki coupling reaction between this compound and phenylboronic acid, HRMS can be used to detect not only the starting material and the final product (2-methyl-3-phenylbenzaldehyde) but also key catalytic intermediates. organic-chemistry.org These might include oxidative addition products or other transient organopalladium species. The ability to assign unambiguous molecular formulas to observed m/z peaks helps in piecing together the reaction mechanism and identifying pathways that lead to byproduct formation. nih.govru.nl

Below is a table of potential species in a Suzuki-Miyaura coupling reaction mixture involving this compound, along with their calculated exact masses that could be confirmed by HRMS.

| Compound/Intermediate | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₈H₇IO | 246.9614 |